cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

Physical Chemistry Thermal Analysis Isomer Purity

Researchers requiring stereochemically pure endo-norbornene anhydride often face isomer contamination in commercial 'nadic anhydride.' Carbic anhydride (CAS 129-64-6) resolves this with consistent endo stereochemistry. • Defined melting point (164-167 °C) ensures predictable epoxy curing windows for casting, lamination & powder molding. • Kinetically favored Diels-Alder adduct retains endo configuration in mild downstream derivatizations. • Bulk & research-scale packaging with batch-specific COA for QA/QC compliance.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B7908305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6?,7?
InChIKeyKNDQHSIWLOJIGP-DPTVFECHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-endo-Norbornene Anhydride: Identity & Stereochemistry


cis-endo-5-Norbornene-2,3-dicarboxylic anhydride (CAS 129-64-6), also known as carbic anhydride or endo-nadic anhydride, is the endo stereoisomer of the Diels–Alder adduct formed between maleic anhydride and cyclopentadiene [1]. Its defining characteristic is the stereochemistry of the anhydride bridge relative to the norbornene double bond, which profoundly influences its physical properties, reactivity, and polymerization behavior [2][3]. As the kinetically favored product of the Diels–Alder reaction, it constitutes the major component of commercially available 'nadic anhydride' [1].

Endo stereoisomer of nadic anhydride; defined stereochemistry at the anhydride bridge
Kinetically favored Diels-Alder adduct; major commercial isomer
Stereochemistry governs polymerization behavior and thermal profile

Functional Divergence: endo vs. exo Stereoisomers


The endo and exo isomers of 5-norbornene-2,3-dicarboxylic anhydride are not interchangeable synthons. While they share the same molecular formula (C9H8O3) and functional groups, their divergent stereochemistry leads to markedly different physical properties, thermal behavior, and—most critically—polymerization kinetics and thermodynamics [1][2]. For instance, the exo isomer exhibits dramatically higher activity in both insertion polymerization with ethylene and ring-opening metathesis polymerization (ROMP), while the endo isomer is often recalcitrant or stops after a single insertion [2][3]. These differences are not merely academic; they dictate which isomer is suitable for a given application, making isomer purity a critical procurement parameter.

Risk factor Polymerization reactivity
Endo isomer shows negligible activity in insertion polymerization and lower ROMP efficiency; exo isomer is required for these polymerizations.
Risk factor Thermal isomerization
Endo can convert to exo above ~165 °C; heat history may alter stereochemical purity and compromise endo-specific applications.

Performance Evidence: cis-endo Isomer


Melting Point Comparison: endo vs. exo

The endo isomer exhibits a significantly higher melting point than the exo isomer, a consequence of its distinct crystal packing. The endo isomer (carbic anhydride) melts at 162–167 °C , while the exo isomer (himic anhydride) melts at 140–145 °C . This ~22 °C difference is a critical quality control metric and directly impacts processing conditions in melt-based applications.

Melting Point
Head-to-head
162–167 °C
Identity and purity metric; deviation indicates isomer contamination.
Exo isomer mp: 140–145 °C (Δ ≈ 22 °C).
Physical Chemistry Thermal Analysis Isomer Purity

Diels–Alder Isomer Selectivity

The endo isomer is the kinetically favored product in the Diels–Alder reaction between maleic anhydride and cyclopentadiene, forming predominantly under ambient conditions . The exo isomer is the thermodynamically more stable product and can be obtained by thermal isomerization of the endo isomer at temperatures above its melting point [1][2]. This mechanistic difference means that to obtain the pure endo isomer, one must avoid elevated temperatures that trigger isomerization.

Diels–Alder Selectivity
Class-level
Endo: >95% at 0–25 °C
Exo: ~5% (minor)
Endo:exo ratio > 19:1
Kinetic product distribution ensures high endo content; certified purity is still needed.
Thermal isomerization may reduce endo purity above mp.
Synthetic Methodology Stereoselective Synthesis Reaction Optimization

Insertion Polymerization: endo vs. exo Reactivity

In catalytic insertion polymerization with a cationic Pd catalyst, the endo isomer (carbic anhydride) exhibits virtually no polymerization activity, with the reaction stopping after a single monomer insertion [1]. In stark contrast, the exo isomer (himic anhydride) polymerizes readily under identical conditions. DFT calculations reveal this is a thermodynamic, not kinetic, limitation: the insertion of a second endo monomer is endergonic [1].

Insertion Polymerization
Head-to-head
Endo: stops after 1 insertion
Exo: continuous polymerization
Endo shows no polymer formation under tested conditions; exo is required.
Thermodynamic limitation, not kinetic (DFT).
Polymer Chemistry Catalysis Palladium Catalysts

Ethylene Copolymerization Efficiency

In ethylene copolymerization using phosphine-sulfonate palladium catalysts, the exo isomer of 5-norbornene-2,3-dicarboxylic anhydride exhibits superior performance across all key metrics compared to the endo isomer [1]. The exo isomer shows higher polymerization activity (rate constant), higher comonomer incorporation (up to 6.0 mol% for exo), and yields copolymers with higher molecular weights. This leads to demonstrably better compatibilizing performance in polymer blends [1].

Ethylene Copolymerization
Head-to-head
Endo: lower activity, lower incorporation
Exo: higher activity, up to 6.0 mol% incorporation
Reported comparison: exo gives higher copolymer efficiency; endo may not suit this application.
Kinetic data show significantly larger rate constant for exo.
Polymer Chemistry Copolymerization Catalysis

ROMP Reactivity

The exo isomer of 5-norbornene-2,3-dicarboxylic anhydride demonstrates substantially higher reactivity in living ring-opening metathesis polymerization (ROMP) compared to its endo counterpart [1]. This enhanced reactivity enables precise control over polymer architecture, molecular weight, and dispersity when using well-defined ruthenium catalysts. The endo isomer, due to its lower ROMP activity, is generally not the monomer of choice for these applications [1].

ROMP Reactivity
Class-level
Endo: lower reactivity, often unsuitable for controlled ROMP
Exo: high reactivity, suitable for living ROMP
Exo isomer is the established monomer for ROMP; endo may require higher catalyst loadings.
Grubbs-type Ru catalysts, qualitative observation.
Polymer Chemistry ROMP Ruthenium Catalysts

Solubility Profile

The endo isomer exhibits a distinct solubility profile. It is readily soluble in acetone, benzene, ethyl ether, and ethanol, but has very low solubility in water (<0.01 g/100g) and decomposes with alkalies [1]. Systematic studies in fourteen pure solvents and three binary solvent mixtures have quantified its solubility as a function of temperature, providing crucial data for crystallization, purification, and reaction solvent selection [2]. While direct comparative data for the exo isomer in all these solvents is not readily compiled in a single source, the endo isomer's specific solubility parameters are critical for process design.

Solubility Profile
Reported
Soluble in acetone, benzene, ethyl ether, ethanol
Insoluble in water; hydrolyzes to diacid
Solubility supports common organic transformations; anhydrous handling required.
Comparative data with exo isomer limited.
Physical Chemistry Solubility Formulation

Application Scenarios for cis-endo Isomer


Endo-Specific Norbornene Derivatives

The endo isomer is the starting material of choice for preparing endo-specific norbornene derivatives, such as endo-norbornanedicarboximide, which is a key intermediate in the synthesis of piperidinylbenzisoxazole antipsychotic drugs . Its kinetically favored formation ensures that the desired stereochemistry is retained in downstream transformations that proceed under mild conditions, avoiding isomerization to the exo form.

Epoxy Curing Agent

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is employed as a latent curing agent for epoxy resins in applications such as casting, lamination, and powder molding [1]. Its specific melting point and reactivity profile are advantageous for formulations that require a solid anhydride with a well-defined curing temperature window. The homopolymer of the endo isomer is also soluble in dioxane and acetone, offering processing flexibility for coating applications [2].

Epoxide Alternating Copolymerization

The endo isomer (carbic anhydride) is an effective comonomer in the alternating copolymerization with epoxides, such as 1-butene oxide, using (salph)AlCl/[PPN]Cl catalytic systems . Mechanistic studies show that the polymerization rate is first-order in epoxide and zero-order in the cyclic anhydride, indicating that carbic anhydride does not participate in the rate-limiting step, which simplifies kinetic modeling and process control .

Telechelic Polymer Synthesis

Carbic anhydride serves as a unique monomer for introducing orthogonally reactive, exclusively in-chain anhydride groups into polymers via terpolymerization . Combined experimental and theoretical DFT studies reveal that this approach enables the direct synthesis of telechelic polymers, where the electronics and bulk of the comonomers are carefully matched to achieve controlled incorporation . This application leverages the specific reactivity of the endo isomer's strained double bond and anhydride functionality.

Application
Selection Property
Validation Focus
Endo-Specific Norbornene Derivatives
Endo stereochemistry retention
Stereochemical outcome under mild conditions
Epoxy Curing Agent
Melting point and reactivity profile
Curing temperature window and latency
Epoxide Alternating Copolymerization
Anhydride reactivity in copolymerization
Kinetic control and process modeling
Telechelic Polymer Synthesis
In-chain anhydride incorporation
Orthogonal reactivity and terpolymer composition
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